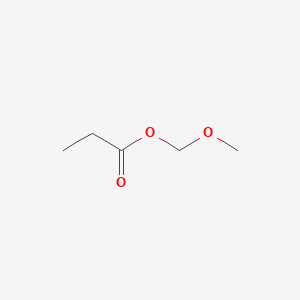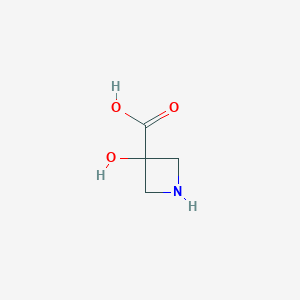
N-ethyl-2-oxo-2-phenylacetamide
Overview
Description
Scientific Research Applications
Asymmetric Reduction by Yeast
N-ethyl-2-oxo-2-phenylacetamide and related compounds can undergo asymmetric reduction by yeast. A study demonstrated that α- and β-keto esters and amides, including 2-oxo-2-phenylacetamide, are reduced by Saccharomyces cerevisiae, resulting in optically active hydroxy esters and amides. This process is notable for producing optically pure products, indicating potential applications in the synthesis of chiral molecules (Deol, Ridley, & Simpson, 1976).
Solubility and Dissolution Properties
The solubility behavior of 2-phenylacetamide in various solvents has been explored to understand its dissolution properties. This research is crucial for industrial applications, as it provides insights into the solvent-based separation and reaction processes of 2-phenylacetamide (Li, Wu, & Liang, 2019).
Synthesis of Homoprotoberberines and 8-Oxoprotoberberines
Research has been conducted on synthesizing homoprotoberberines and 8-oxoprotoberberines, which are classes of alkaloids, using phenylacetamides. This method has been used for the synthesis of specific alkaloids like 8-oxopseudopalmatine starting from N-[β-(3',4'-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide. These compounds show significant cytotoxicity against human breast carcinoma cells, indicating potential medicinal applications (Suau, López-Romero, Ruiz, & Rico, 2000).
Synthesis and Antimicrobial Activities
A study on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involved N-(5-acetyl-4-ethoxy-2-oxo-2,5-dihydro-imidazol-1-yl)-N-arylacetamide. The compounds synthesized were tested for antimicrobial activities against a variety of bacteria, demonstrating the potential for the development of new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Glutaminase Inhibitors for Cancer Therapy
This compound derivatives have been investigated for their role as glutaminase inhibitors, which are significant in cancer therapy. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which include phenylacetamide derivatives, were synthesized and evaluated for their potency against kidney-type glutaminase. These studies contribute to the development of cancer therapeutics (Shukla et al., 2012).
Thermal Degradation Behavior in Polymers
The thermal degradation behavior of methacrylate polymers with side chain amide groups, including this compound, has been studied. This research provides valuable insights into the stability and degradation mechanisms of these polymers, which are relevant for materials science applications (Coskun, Erol, Coskun, & Demirelli, 2002).
Properties
IUPAC Name |
N-ethyl-2-oxo-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(13)9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCKLTANIBRBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3151240.png)
![1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B3151249.png)







